3-Ethynyl-6-methoxy-2-methylpyridine chemical structure and properties
3-Ethynyl-6-methoxy-2-methylpyridine chemical structure and properties
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[1][2] This guide provides a comprehensive technical overview of a specific substituted pyridine, 3-Ethynyl-6-methoxy-2-methylpyridine , a molecule poised for exploration in drug discovery programs.
The strategic incorporation of an ethynyl group at the 3-position and a methoxy group at the 6-position of the 2-methylpyridine core creates a molecule with a rich chemical profile. The ethynyl moiety is a versatile functional handle for further molecular elaboration via reactions like click chemistry or Sonogashira couplings, and it can also serve as a key pharmacophoric element.[3] The methoxy group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also play a direct role in ligand-target binding interactions.[4]
This document will delve into the chemical structure, physicochemical properties, a proposed synthetic route, and the potential applications of 3-Ethynyl-6-methoxy-2-methylpyridine in the realm of drug development.
Chemical Structure and Identification
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. Herein are the key identifiers for 3-Ethynyl-6-methoxy-2-methylpyridine.
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IUPAC Name: 3-ethynyl-6-methoxy-2-methylpyridine
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CAS Number: 1211588-74-7[5]
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Molecular Formula: C₉H₉NO
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Molecular Weight: 147.18 g/mol
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Canonical SMILES: COC1=CC=C(C(=N1)C)C#C
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InChI Key: InChIKey=YOUR_INCHI_KEY_HERE (A specific InChI key is not publicly available, but can be generated from the structure)
Caption: Chemical structure of 3-Ethynyl-6-methoxy-2-methylpyridine.
Physicochemical Properties
While specific, experimentally determined data for 3-Ethynyl-6-methoxy-2-methylpyridine is not widely available in the public domain, we can infer its likely properties based on its constituent parts and related molecules.
| Property | Predicted Value/Information | Basis for Prediction |
| Physical State | Likely a solid at room temperature. | 3-Ethynylpyridine has a melting point of 39-40 °C.[6][7][8] The addition of the methyl and methoxy groups would increase the molecular weight and likely raise the melting point. |
| Boiling Point | Predicted to be >200 °C at atmospheric pressure. | The boiling point of 2-methoxy-3-methylpyridine is 165.4 °C.[1] The addition of the ethynyl group would increase the boiling point. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | Pyridine and its derivatives generally show good solubility in organic solvents. The methoxy group can slightly increase water solubility compared to a simple alkyl group.[9] |
| pKa | The pyridine nitrogen is expected to be basic, with a pKa of the conjugate acid likely in the range of 3-5. | The pKa of the conjugate acid of pyridine is 5.2. Electron-withdrawing groups like the ethynyl group tend to decrease the basicity of the pyridine nitrogen. |
| Spectroscopic Data | ¹H NMR: Expect signals for the methyl group (~2.5 ppm), methoxy group (~3.9 ppm), ethynyl proton (~3.0-3.5 ppm), and two aromatic protons on the pyridine ring. ¹³C NMR: Expect signals for the methyl carbon, methoxy carbon, two sp-hybridized alkyne carbons, and five sp²-hybridized pyridine ring carbons. | Based on standard chemical shift tables and data for similar substituted pyridines.[10][11][12] |
Synthesis of 3-Ethynyl-6-methoxy-2-methylpyridine
The most logical and efficient synthetic route to 3-Ethynyl-6-methoxy-2-methylpyridine is via a Sonogashira coupling reaction . This palladium- and copper-co-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13]
The key precursor for this synthesis would be a halogenated derivative of 6-methoxy-2-methylpyridine, such as 3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7) . This starting material can be coupled with a protected or terminal alkyne.
Caption: Proposed synthetic workflow for 3-Ethynyl-6-methoxy-2-methylpyridine.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 3-Ethynyl-6-methoxy-2-methylpyridine from 3-Bromo-6-methoxy-2-methylpyridine and trimethylsilylacetylene via a Sonogashira coupling followed by deprotection.
Materials:
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3-Bromo-6-methoxy-2-methylpyridine
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Trimethylsilylacetylene
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
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Triethylamine (Et₃N), anhydrous
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Tetrahydrofuran (THF), anhydrous
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Potassium carbonate (K₂CO₃)
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Methanol (MeOH)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-6-methoxy-2-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
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Solvent and Reagent Addition: Add anhydrous tetrahydrofuran and anhydrous triethylamine. Stir the mixture until all solids are dissolved.
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Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Deprotection: Dissolve the crude TMS-protected product in methanol. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature. Monitor the deprotection by TLC.
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Final Work-up and Purification: Once the deprotection is complete, remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Ethynyl-6-methoxy-2-methylpyridine.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Applications in Drug Discovery
The structural motifs present in 3-Ethynyl-6-methoxy-2-methylpyridine suggest its potential utility in several areas of drug discovery. While no specific biological activity has been reported for this exact molecule, its components are found in numerous bioactive compounds.
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Pyridine Core: As a bioisostere of a phenyl ring, the pyridine nucleus is a common feature in drugs targeting a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at the active site of a protein.[2]
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Ethynyl Group: The ethynyl group can serve multiple purposes. It can act as a rigid linker to orient other functional groups, or it can directly interact with the target protein, for instance, by forming covalent bonds with cysteine residues or participating in non-covalent interactions. Furthermore, it is a key functional group for "click chemistry," allowing for the efficient and specific conjugation to other molecules, which is valuable in the development of probes, diagnostics, and antibody-drug conjugates.
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Methoxy Group: The methoxy group can enhance metabolic stability by blocking potential sites of oxidation. It can also modulate the electronic properties of the aromatic ring and participate in hydrogen bonding with the target protein. Its impact on lipophilicity can be fine-tuned to optimize the pharmacokinetic profile of a drug candidate.[4]
Given these features, 3-Ethynyl-6-methoxy-2-methylpyridine could serve as a valuable building block for the synthesis of libraries of compounds to be screened against various therapeutic targets. Areas of potential interest include oncology, neuroscience, and infectious diseases, where substituted pyridines have shown significant promise.
Conclusion
3-Ethynyl-6-methoxy-2-methylpyridine is a strategically functionalized pyridine derivative with significant potential as a building block in drug discovery. While experimental data on its specific properties are limited, its structure suggests favorable characteristics for the development of novel therapeutics. The proposed synthetic route via Sonogashira coupling provides a reliable and efficient method for its preparation. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and potent drug candidates.
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